![molecular formula C16H11F3N2O3 B5725887 3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)
3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a chemical compound that belongs to the group of acrylamides. It is a yellow crystalline powder that is widely used in scientific research. This compound has various applications in different fields of science, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has various scientific research applications. It is used as a fluorescent probe in biochemical assays to study protein-protein interactions. This compound is also used as a reference compound in drug discovery research to identify potential drug candidates. Additionally, it is used in medicinal chemistry research to design and synthesize new compounds with improved pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is not fully understood. However, it is believed that this compound interacts with target proteins by forming covalent bonds with specific amino acid residues. This interaction leads to changes in protein conformation, which can affect protein function and activity.
Biochemical and Physiological Effects:
3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been reported to have cytotoxic effects on cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide in lab experiments is its high sensitivity and selectivity in detecting protein-protein interactions. Additionally, this compound is stable and easy to handle in the laboratory. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another direction is to explore its use as a tool for studying protein-protein interactions in living cells. Additionally, research can be conducted to design and synthesize new compounds based on the structure of 3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide with improved pharmacological properties.
Conclusion:
In conclusion, 3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a versatile compound that has various scientific research applications. Its synthesis method is relatively simple, and it has been shown to have several biochemical and physiological effects. Although there are some limitations to its use in lab experiments, its high sensitivity and selectivity make it a valuable tool for studying protein-protein interactions. There are also several future directions for research on this compound, which can lead to the development of new therapeutic agents and tools for scientific research.
Synthesis Methods
The synthesis of 3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves the reaction of 4-nitroaniline and 3-(trifluoromethyl)benzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization to obtain a pure compound.
properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)12-2-1-3-13(10-12)20-15(22)9-6-11-4-7-14(8-5-11)21(23)24/h1-10H,(H,20,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAQIIPFSOPROX-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5725808.png)
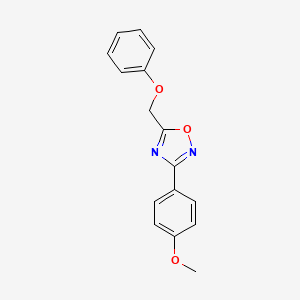
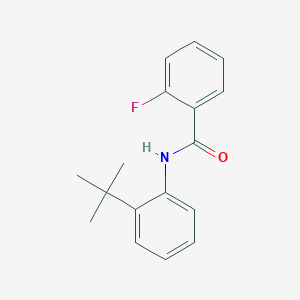
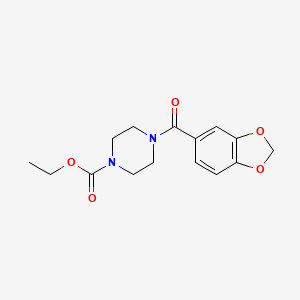
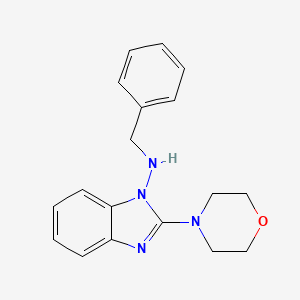
![1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine](/img/structure/B5725846.png)

![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)
![1-({[5-(3-chlorophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5725870.png)
![(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5725884.png)
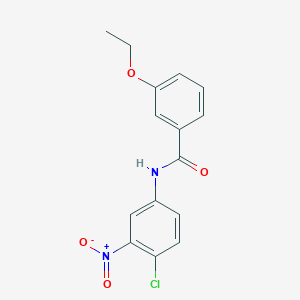
![dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5725898.png)
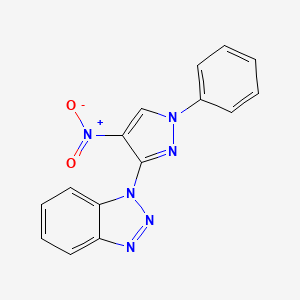
![4-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5725920.png)